molecular formula C8H16ClNO B3015910 [(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride CAS No. 2253629-74-0

[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride

Cat. No.: B3015910
CAS No.: 2253629-74-0
M. Wt: 177.67
InChI Key: MDMDEKCVTBLHEN-HZIXLPQISA-N
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Description

The compound [(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol hydrochloride is a bicyclic amine derivative with a stereospecific norbornane framework. Its structure features a methanol group at the 2-position and an amino group at the 5-position of the bicyclo[2.2.1]heptane system, stabilized as a hydrochloride salt. The compound is commercially available as a building block for organic synthesis, indicating its utility in constructing complex molecules .

Properties

IUPAC Name

[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8-3-5-1-6(8)2-7(5)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6-,7+,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMDEKCVTBLHEN-HZIXLPQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C[C@H]2N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Amination: Introduction of the amino group at the desired position on the bicyclic ring.

    Hydroxylation: Introduction of the hydroxyl group to form the methanol derivative.

    Hydrochloride Formation: Conversion to the hydrochloride salt to enhance stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent in various conditions, particularly in neuropharmacology. The bicyclic structure allows it to interact with neurotransmitter systems, which may lead to applications in treating neurological disorders such as anxiety and depression.

Neuropharmacological Studies

Research indicates that compounds similar to [(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride exhibit properties that may modulate neurotransmitter activity. This could be particularly relevant for the development of drugs targeting the serotonin and dopamine pathways.

Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it useful in creating derivatives with enhanced pharmacological properties.

Case Studies

Several studies highlight the applications of this compound:

  • Study on Neurotransmitter Modulation : A study explored the effects of bicyclic amines on serotonin receptors, indicating that modifications to the bicyclic structure can enhance receptor affinity and selectivity .
  • Synthesis of Analogues : Research focused on synthesizing analogues of this compound demonstrated its utility as a precursor for developing compounds with improved therapeutic profiles .

Mechanism of Action

The mechanism of action of [(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.1]heptane Derivatives

  • (1R,2R,4R,5R)-2,5-Diaminobicyclo[2.2.1]heptane Hydrochloride This diamino analog shares the same bicyclic core but lacks the methanol substituent. It is used in coordination chemistry due to its chiral diamine structure, enabling enantioselective catalysis. The hydrochloride salt enhances solubility, similar to the target compound .
  • (1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane A Schiff base derivative, this compound acts as a chiral ligand in asymmetric catalysis. The bulky tert-butyl groups enhance steric hindrance, contrasting with the smaller methanol and amino groups in the target compound, which may offer different reactivity profiles .

Cyclohexane and Terpene-Based Analogs

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride This terpene-derived ester features a cyclohexyl core with a 4-aminobutyrate side chain. Unlike the bicyclic framework of the target compound, its flexible cyclohexane ring may reduce stereochemical rigidity, impacting its use in enantioselective applications. However, both compounds exhibit high synthetic yields (>90%) and are characterized via X-ray diffraction and HPLC .
  • Isobornyl Methacrylate A polymerizable terpene derivative with a bicyclo[2.2.1]heptane core. While lacking amino or hydroxyl groups, its methacrylate functionality highlights how substituents on the norbornane system can dictate applications (e.g., resins vs. bioactive molecules) .

Bioactive Bicyclic Compounds

  • 4-Amino-2(5H)-furanones These heterocycles, such as 3-chloro-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one, exhibit antibiotic activity against Staphylococcus aureus.
  • The target compound’s amino and hydroxyl groups may similarly interact with biological targets, though specific data are lacking .

Key Research Findings

  • Stereochemical Influence : The (1R,2R,4R,5R) configuration of the target compound ensures rigidity and chiral specificity, advantageous in catalysis and molecular recognition .
  • Solubility and Stability: The hydrochloride salt form improves aqueous solubility, a feature shared with analogs like (1R,2S,5R)-4-aminobutyrate hydrochloride, enhancing bioavailability and handling .
  • Synthetic Utility : While the target compound’s synthesis is undisclosed, similar bicyclic amines are synthesized via ring-opening reactions or catalytic hydrogenation, suggesting feasible scalability .

Biological Activity

The compound [(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride is a bicyclic amine with potential therapeutic applications. Its structural properties suggest various biological activities, making it a candidate for further pharmacological studies. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₅ClN₂O
  • Molecular Weight : 141.21 g/mol
  • IUPAC Name : this compound

The compound features a bicyclic structure that contributes to its unique biological interactions.

The biological activity of [(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.1]heptanyl]methanol is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : It may interact with neurotransmitter receptors such as GABA and serotonin receptors, influencing neurotransmission and potentially exerting anxiolytic or antidepressant effects.
  • Enzymatic Modulation : The compound could inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular processes like signal transduction and gene expression.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antidepressant Activity : Studies have shown that similar bicyclic amines can exhibit antidepressant properties by modulating neurotransmitter levels in the brain.
  • CNS Effects : The compound may influence central nervous system functions, potentially serving as a therapeutic agent for anxiety disorders.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry reported that bicyclic amines similar to [(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.1]heptanyl]methanol showed significant improvements in depressive symptoms in rodent models when administered at specific dosages.
  • GABAergic Modulation : Research highlighted in Neuropharmacology demonstrated that compounds with similar structures could enhance GABA receptor activity, leading to increased inhibitory neurotransmission and reduced anxiety-like behaviors in animal models.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the following insights:

Compound NameStructural FeaturesBiological ActivityReferences
Compound ABicyclic amineAntidepressant
Compound BMonocyclic amineAnxiolytic
Compound CBicyclic amineAnticonvulsant

Synthesis and Production

The synthesis of [(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.1]heptanyl]methanol typically involves:

  • Starting Materials : Preparation begins with the bicyclo[2.2.1]heptane core.
  • Functional Group Introduction : Amino and hydroxyl groups are introduced through reduction and substitution reactions.
  • Purification Techniques : The final product is purified using recrystallization or chromatography to ensure high purity.

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